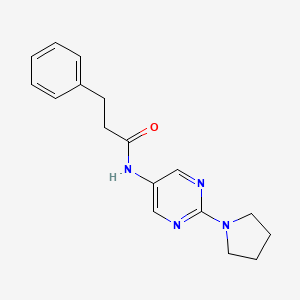

3-苯基-N-(2-(吡咯烷-1-基)嘧啶-5-基)丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3-phenyl-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)propanamide” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This saturated scaffold is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of such compounds often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For example, a method was developed for the synthesis of 2-(pyrrolidin-1-yl)pyrimidines and 2-[ (4,4-diarylbutyl)amino]pyrimidines by reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid .Molecular Structure Analysis

The molecular structure of this compound is characterized by the pyrrolidine ring and its derivatives . One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of such compounds often involve the reaction of pyrrolidine with 2-chloropyrimidine . This is followed by modification of the obtained compound .科学研究应用

医药化学中的吡咯烷和嘧啶

杂化催化剂用于合成吡喃嘧啶衍生物

吡喃嘧啶核心由于其广泛的合成应用和生物利用度,对医药和制药行业至关重要。研究重点介绍了使用包括有机催化剂和纳米催化剂在内的多样化杂化催化剂来开发取代的吡喃并[2,3-d]嘧啶-2-酮衍生物。这些催化剂为合成具有潜在治疗应用的先导分子提供了一种通用方法 (Parmar, Vala, & Patel, 2023)。

功能化嘧啶的光电材料

功能化的喹唑啉和嘧啶因其在光电材料中的应用而受到研究。将嘧啶环并入π-扩展共轭体系已被证明对于为有机发光二极管(OLED)和染料敏化太阳能电池创造新材料很有价值。这一研究领域展示了嘧啶衍生物在开发用于技术应用的高级材料方面的潜力 (Lipunova, Nosova, Charushin, & Chupakhin, 2018)。

吡咯烷作为多功能支架

吡咯烷环,一个五元氮杂环,广泛用于医药化学。其sp3杂化和非平面性有助于探索药效团空间并增强三维覆盖范围。以吡咯烷环为特征的生物活性分子显示出显着的靶标选择性,说明了该环在设计用于治疗人类疾病的新化合物中的效用 (Li Petri et al., 2021)。

未来方向

The future directions for the research and development of such compounds could involve finding new methods for the synthesis of organic compounds, including using nanocatalysts . This could significantly expand the applicability of this reaction and open new possibilities for the synthesis of substituted 2-(pyrrolidin-1-yl)pyrimidines .

属性

IUPAC Name |

3-phenyl-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O/c22-16(9-8-14-6-2-1-3-7-14)20-15-12-18-17(19-13-15)21-10-4-5-11-21/h1-3,6-7,12-13H,4-5,8-11H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KODSIGRRAWDIFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=C(C=N2)NC(=O)CCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Phenyl-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]propanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-(2-fluorophenyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2479279.png)

![N-[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2479288.png)

![3-[[1-(5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylmethyl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2479295.png)